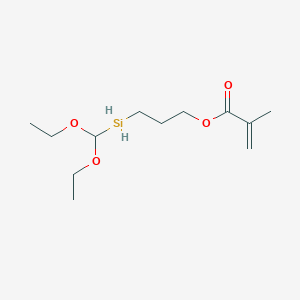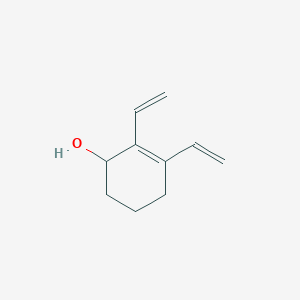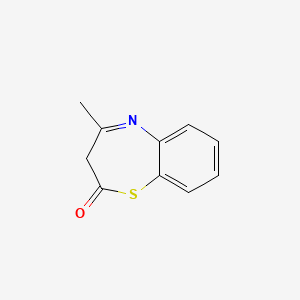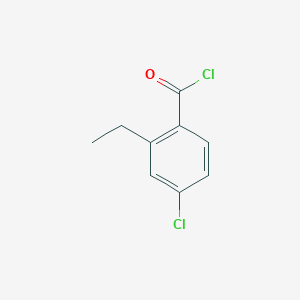
4-Chloro-2-ethylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-ethylbenzoyl chloride: is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and an ethyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-2-ethylbenzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-2-ethylbenzene and an acylating agent such as benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Friedel-Crafts acylation methods. The process involves careful control of reaction conditions, including temperature and the molar ratio of reactants, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-ethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 4-chloro-2-ethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ethyl group can lead to the formation of 4-chloro-2-ethylbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, ethanol, and thiol compounds are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
4-Chloro-2-ethylbenzyl Alcohol: Formed from reduction.
4-Chloro-2-ethylbenzoic Acid: Formed from oxidation.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chloro-2-ethylbenzoyl chloride is used as an intermediate in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to synthesize molecules that can act as inhibitors or activators of specific enzymes or receptors.
Medicine: It is used in the synthesis of drug molecules, particularly those that require a benzoyl chloride moiety for their activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-ethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Chloride: Similar structure but lacks the chlorine and ethyl substituents.
4-Chlorobenzoyl Chloride: Similar structure but lacks the ethyl group.
2-Ethylbenzoyl Chloride: Similar structure but lacks the chlorine substituent.
Uniqueness: 4-Chloro-2-ethylbenzoyl chloride is unique due to the presence of both chlorine and ethyl substituents on the benzene ring. This combination of substituents imparts specific reactivity and properties that are different from its analogs. The presence of the chlorine atom increases the compound’s electrophilicity, making it more reactive towards nucleophiles, while the ethyl group provides steric hindrance and influences the compound’s overall stability and reactivity.
Eigenschaften
CAS-Nummer |
618891-97-7 |
|---|---|
Molekularformel |
C9H8Cl2O |
Molekulargewicht |
203.06 g/mol |
IUPAC-Name |
4-chloro-2-ethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
TYXXHFXMKPPOPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)

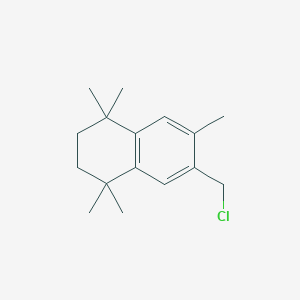
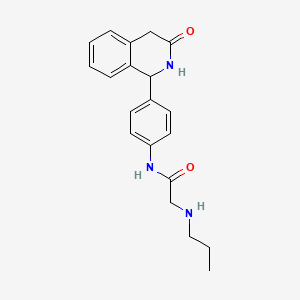
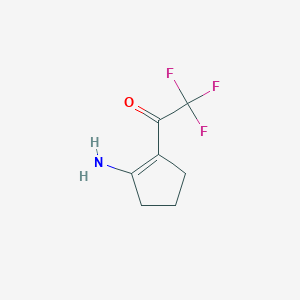
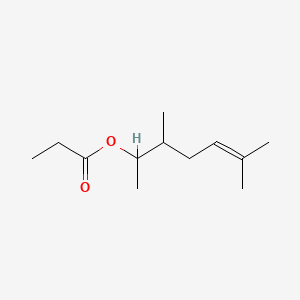
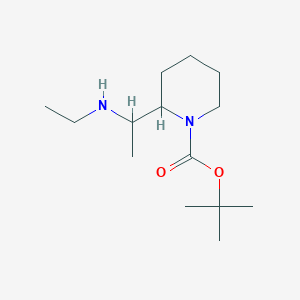
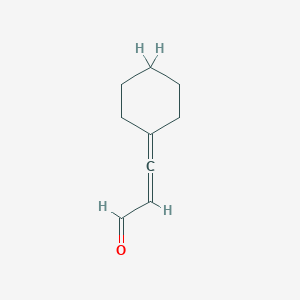
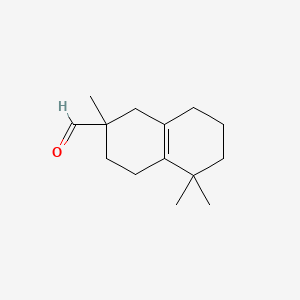
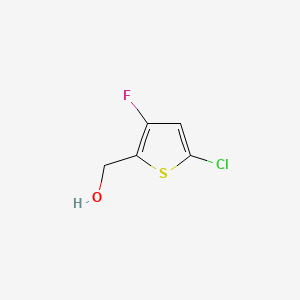
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)
